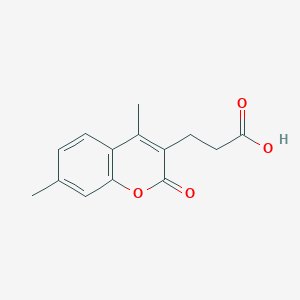
3-(4,7-二甲基-2-氧代-2H-色烯-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
科学研究应用
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of 4,7-dimethylcoumarin with a suitable propanoic acid derivative under acidic or basic conditions . One common method includes the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the reaction . The reaction mixture is then heated to reflux, and the product is isolated by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with the synthesis of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain.
相似化合物的比较
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-(5-hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 4 and 7 enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
生物活性
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, a compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is C14H14O4, and it possesses a molecular weight of 250.26 g/mol. The structure includes a chromenone backbone with a propanoic acid side chain, contributing to its unique biological profile.
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of the dimethyl groups enhances electron donation capabilities, which may contribute to scavenging free radicals and reducing oxidative stress in biological systems .
Antimicrobial Effects
Studies have shown that derivatives of chromenones can possess antimicrobial activity against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria and fungi, suggesting that 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid may also exhibit similar properties .
Anti-inflammatory Properties
The anti-inflammatory potential of chromenone derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
The biological activities of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid may be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in inflammation and oxidative stress.
- Gene Expression Modulation : It could influence the expression of genes related to antioxidant defenses and inflammatory responses.
- Interaction with Cell Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and immune responses.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of various chromenone derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structures to 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid exhibited significant scavenging activity with IC50 values ranging from 20 to 50 µM .
Study on Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Candida albicans showed that certain chromenone derivatives had minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL. This suggests potential applicability for treating infections caused by these pathogens .
Comparative Analysis
The following table summarizes the biological activities reported for 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid compared to other related compounds:
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Potential |
|---|---|---|---|
| 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid | 20–50 | 15–30 (S. aureus) | Moderate |
| Ethyl 3-(7-hydroxychromen)propanoate | 25–55 | 10–25 (C. albicans) | High |
| 4-Hydroxycoumarin | 30–60 | 20–35 (E. coli) | Low |
属性
IUPAC Name |
3-(4,7-dimethyl-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-3-4-10-9(2)11(5-6-13(15)16)14(17)18-12(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRNIKGMVCSIOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














